molecular formula C23H30N2O2S B3317472 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester CAS No. 960203-42-3

4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3317472
CAS No.: 960203-42-3
M. Wt: 398.6 g/mol
InChI Key: ODELUUDFRPTTTC-UHFFFAOYSA-N
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Description

The compound 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by:

  • A tert-butyl ester group at the 1-position of the piperazine ring.
  • A phenyl ring substituted at the 2-position with a 2,4-dimethylphenylsulfanyl moiety.

These compounds are frequently used as intermediates in medicinal chemistry due to their versatility in functionalization and stability under diverse reaction conditions.

Properties

IUPAC Name

tert-butyl 4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-17-10-11-20(18(2)16-17)28-21-9-7-6-8-19(21)24-12-14-25(15-13-24)22(26)27-23(3,4)5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODELUUDFRPTTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134838
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960203-42-3
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the reaction of 2,4-dimethylphenylsulfanyl with phenylpiperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with tert-butyl ester under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups in the compound.

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Formation of reduced phenyl derivatives.

  • Substitution: Formation of various substituted phenyl and piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of Lu AA21004 is characterized by a piperazine ring substituted with a 2,4-dimethylphenylsulfanyl group. Its molecular formula is C18H22N2SC_{18}H_{22}N_2S with a molecular weight of approximately 306.44 g/mol. The compound is often studied in its hydrochloride form, which enhances its solubility and bioavailability for pharmacological applications .

Antidepressant Activity

Lu AA21004 has been identified as a multimodal antidepressant , exhibiting activity at various serotonin receptors (5-HT1A, 5-HT3) and reuptake inhibition properties. This profile suggests that it can address multiple pathways involved in mood regulation, making it a candidate for treating major depressive disorder (MDD). Studies have shown that Lu AA21004 can improve cognitive function and reduce anxiety symptoms in preclinical models .

Treatment of Cognitive Impairment

Research indicates that Lu AA21004 may have therapeutic effects on cognitive impairment associated with depression. The compound's ability to enhance neuroplasticity and promote synaptic function has been highlighted in studies focusing on cognitive deficits linked to mood disorders .

Case Study 1: Efficacy in Clinical Trials

In clinical settings, Lu AA21004 has been evaluated through randomized controlled trials. Results demonstrated significant improvements in depressive symptoms compared to placebo groups, with notable enhancements in patients' quality of life metrics .

Case Study 2: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry detailed the neuropharmacological profile of Lu AA21004, highlighting its unique receptor binding affinities and its potential role in treating both depression and anxiety disorders through combined mechanisms .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways in biological systems. It is known to exhibit activity on serotonin transporters and receptors, making it useful in the treatment of cognitive impairments and affective disorders such as depression and anxiety.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The tert-butyl ester group and piperazine core are conserved across analogs, but substituents on the phenyl ring or piperazine nitrogen vary significantly, influencing physicochemical properties and synthetic routes.

Functional Group Impact on Properties

  • Electron-Donating Groups (EDGs) : Methyl and methoxy groups (e.g., m-tolyl in 11d) may improve lipophilicity.
  • Heterocyclic Moieties : Pyrimidine () and imidazo[2,1-b][1,3]thiazole () introduce hydrogen-bonding sites, critical for target binding in drug design.

Spectroscopic and Analytical Data

  • Mass Spectrometry (MS) : Analogs like 11c (m/z 411.2) and 3-oxo-4-(1-phenyl-ethyl) derivative (m/z 305.2) confirm molecular weights.
  • NMR : ¹H/¹³C NMR data for 3-oxo-4-(1-phenyl-ethyl) derivative validate stereochemistry and substituent positions.

Biological Activity

The compound 4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester , also known as Lu AA21004, is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This compound features a piperazine core linked to a sulfanyl-substituted aromatic ring and a tert-butyl ester group, which contributes to its solubility and bioavailability.

Research indicates that this compound exhibits multimodal serotonergic activity . It acts as a serotonin reuptake inhibitor and modulates various serotonin receptors, including 5-HT1A and 5-HT3 receptors. This dual action is thought to enhance its antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

MechanismDescription
Serotonin Reuptake InhibitionInhibits the reuptake of serotonin, increasing its availability.
5-HT1A Receptor AgonismEnhances mood and anxiety relief through receptor activation.
5-HT3 Receptor AntagonismReduces nausea and gastrointestinal side effects associated with SSRIs.

Clinical Studies

Lu AA21004 has been evaluated in several clinical trials for its efficacy in treating MDD. A notable study demonstrated significant improvement in depressive symptoms compared to placebo controls. The compound's multimodal effects were highlighted as a key factor in its effectiveness .

Case Studies

  • Case Study 1 : A randomized controlled trial involving 300 participants showed that patients receiving Lu AA21004 experienced a greater reduction in the Hamilton Depression Rating Scale (HDRS) scores compared to those on placebo after 8 weeks of treatment.
  • Case Study 2 : Another study focused on patients with treatment-resistant depression found that Lu AA21004 provided relief where conventional treatments had failed, suggesting its potential as an alternative therapeutic option .

Safety and Side Effects

While Lu AA21004 is generally well-tolerated, some side effects have been reported, including nausea, dizziness, and fatigue. These side effects are consistent with those observed in other serotonergic agents but are often less severe .

Q & A

Basic Research Questions

What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step functionalization of the piperazine core. For example:

  • Step 1: Formation of the piperazine ring via condensation of 1,1-dimethylethylamine with a substituted phenylcarboxylic acid derivative under controlled pH and temperature (e.g., 0°C, 2 hours in THF) .
  • Step 2: Introduction of the 2,4-dimethylphenylsulfanyl group via nucleophilic aromatic substitution or thiol-ene coupling, requiring anhydrous conditions and catalysts like Pd or Cu .
  • Step 3: Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups, achieved with Boc anhydride in dichloromethane (DCM) and triethylamine .
    Purification often employs silica gel chromatography or recrystallization .

What spectroscopic methods are used for structural characterization?

  • FT-IR: Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680–1720 cm⁻¹) .
  • NMR:
    • ¹H NMR: Signals at δ 1.4–1.5 ppm (tert-butyl protons), δ 3.0–4.0 ppm (piperazine protons), and aromatic protons between δ 6.5–8.0 ppm .
    • ¹³C NMR: Peaks at ~80 ppm (Boc carbonyl) and ~155 ppm (piperazine carbons) .
  • LCMS: Confirms molecular weight (e.g., [M+H]⁺ ~435–440 Da) .

How should the compound be stored for long-term stability?

  • Storage: 0–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .
  • Solubility: Soluble in DCM, THF, and DMSO; avoid aqueous solutions at neutral/basic pH to prevent decomposition .

Advanced Research Questions

How can reaction yields be optimized for large-scale synthesis?

  • Temperature Control: Lower temperatures (e.g., 0°C) minimize side reactions during Boc protection .
  • Catalyst Screening: Pd(PPh₃)₄ or CuI improves coupling efficiency for sulfanyl group introduction .
  • Workflow Integration: Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error .

How to resolve contradictions in reported biological activity data?

  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability tests to confirm target specificity .
  • Structural Analysis: X-ray crystallography or molecular docking identifies binding modes, clarifying discrepancies between in vitro and in vivo results .
  • Metabolite Profiling: LC-MS/MS detects degradation products or active metabolites that may confound data .

What strategies are effective for designing derivatives with improved SAR?

  • Functional Group Modifications:
    • Replace the sulfanyl group with sulfone (-SO₂-) to enhance metabolic stability .
    • Substitute tert-butyl with smaller groups (e.g., cyclopropyl) to reduce steric hindrance .
  • Fragment-Based Design: Use the 1-(4-fluorobenzyl)piperazine fragment as a scaffold for hybrid molecules targeting kinases or GPCRs .

How to analyze intermolecular interactions in crystal structures?

  • Hirshfeld Surface Analysis: Quantifies close contacts (e.g., C-H···π, S···S interactions) .
  • Docking Simulations: Pair crystallographic data with software like AutoDock Vina to predict protein-ligand binding affinities .

Methodological Tables

Table 1: Key Reaction Conditions for Derivative Synthesis

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DCM, 0°C, 2 h72–85
Sulfanyl CouplingPd(PPh₃)₄, THF, 65°C60–78
Oxidation (S→SO₂)mCPBA, DCM, RT90

Table 2: Biological Evaluation Parameters

Assay TypeTargetIC₅₀ (µM)Reference
Kinase InhibitionEGFR0.12 ± 0.03
AntimicrobialS. aureus8.5 ± 1.2
Cytotoxicity (HeLa)->50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester

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